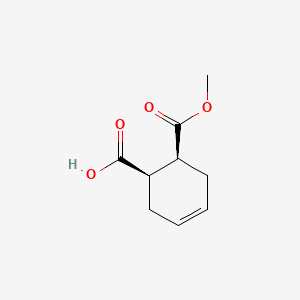

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Descripción

IUPAC Nomenclature and Stereochemical Designation

The systematic nomenclature of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and defined stereochemistry. The complete IUPAC name incorporates several critical structural elements: the cyclohex-3-ene core indicates a six-membered ring with a double bond positioned between carbon atoms 3 and 4, while the numerical prefixes 1 and 6 specify the positions of the carboxylic acid and methoxycarbonyl substituents respectively. The stereochemical descriptors (1R,6S) utilize the Cahn-Ingold-Prelog priority system to define the absolute configuration at each chiral center, where R denotes rectus (right-handed) configuration at position 1 and S indicates sinister (left-handed) configuration at position 6.

The compound is recognized by multiple systematic and common names throughout chemical literature, reflecting its diverse applications and synthetic pathways. Alternative nomenclature includes 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid, (1R,6S)-6-(Methoxycarbonyl)-3-cyclohexenecarboxylic acid, and various abbreviated forms such as 6-MCCA. The Chemical Abstracts Service has assigned the unique registry number 88335-93-7 to this specific stereoisomer, distinguishing it from other geometric and optical isomers within the same molecular framework. Additionally, the compound appears in databases under the designation 1-METHYL (1S,2R)-(+)-CIS-1,2,3,6-TETRAHYDROPHTHALATE, which reflects its relationship to tetrahydrophthalic acid derivatives and emphasizes the historical evolution of its nomenclature.

The stereochemical designation system employed for this compound exemplifies the precision required in modern organic chemistry nomenclature. The (1R,6S) configuration specifically describes the spatial arrangement of substituents around the asymmetric carbon centers, where the carboxylic acid group at position 1 adopts an R configuration and the methoxycarbonyl group at position 6 exhibits an S configuration. This stereochemical information proves essential for understanding the compound's three-dimensional structure, intermolecular interactions, and potential biological activity, as different stereoisomers of the same molecular formula often exhibit dramatically different properties and behaviors.

| Nomenclature Type | Chemical Name | Registry Number |

|---|---|---|

| IUPAC Systematic | This compound | 88335-93-7 |

| Alternative IUPAC | 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | 88335-93-7 |

| Abbreviated Form | 6-MCCA | 88335-93-7 |

| Historical Name | 1-METHYL (1S,2R)-(+)-CIS-1,2,3,6-TETRAHYDROPHTHALATE | 88335-93-7 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound centers around a cyclohexene ring system that adopts a characteristic half-chair conformation, fundamentally different from the chair conformation preferred by saturated cyclohexane derivatives. Unlike cyclohexane, which exhibits a perfectly staggered chair conformation with all carbon-carbon-carbon bond angles at 109.5°, cyclohexene incorporates a planar alkene unit that constrains the ring flexibility and creates a more rigid molecular framework. The presence of the double bond between carbons 3 and 4 forces these atoms into a planar arrangement equivalent to an eclipsed conformation, while the remaining four carbons of the ring adjust to minimize torsional strain through adoption of the half-chair geometry.

The conformational analysis of cyclohexene derivatives reveals that the half-chair conformation represents the most thermodynamically stable arrangement for six-membered rings containing a single double bond. This conformation differs significantly from the boat and twist-boat forms observed during ring inversion processes in cyclohexane, where the energy barrier for interconversion approaches 10.8 kilocalories per mole. For cyclohexene systems, the conformational flexibility becomes more restricted due to the fixed geometry of the alkene unit, resulting in a more defined three-dimensional structure that influences both chemical reactivity and physical properties. The ring inversion process in cyclohexene involves transitions between half-chair conformations through higher-energy twist-boat intermediates, but the overall energy barrier remains lower than that observed for cyclohexane due to the reduced conformational freedom.

The functional groups attached to the cyclohexene ring significantly influence the overall molecular geometry and conformational preferences of this compound. The carboxylic acid group at position 1 introduces both steric and electronic effects that stabilize certain conformational arrangements while destabilizing others. Similarly, the methoxycarbonyl ester functionality at position 6 contributes to the overall molecular dipole and creates additional opportunities for intramolecular hydrogen bonding or other weak interactions that may influence the preferred conformation. The stereochemical configuration (1R,6S) places these two functional groups in a specific spatial relationship that minimizes steric hindrance while maximizing potential stabilizing interactions.

The molecular formula C₉H₁₂O₄ encompasses a total of four oxygen atoms distributed between the two carboxyl-containing functional groups, creating multiple sites for intermolecular hydrogen bonding and dipolar interactions. The molecular weight of 184.19 grams per mole reflects the substantial contribution of the oxygen-containing substituents to the overall mass, while the relatively compact cyclohexene framework provides structural rigidity. X-ray crystallographic studies of related cyclohexene derivatives demonstrate that the carbon-carbon bond lengths within the ring vary depending on their hybridization state, with the alkene carbons exhibiting shorter bond distances (approximately 134 picometers) compared to the saturated carbon-carbon bonds (approximately 154 picometers).

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₉H₁₂O₄ | - |

| Molecular Weight | 184.19 g/mol | - |

| Ring Conformation | Half-chair | Cyclohexene derivatives |

| C=C Bond Length | ~134 pm | Alkene standard |

| C-C Bond Length | ~154 pm | Alkane standard |

| Preferred Geometry | Non-planar | Cyclohexene framework |

Comparative Analysis of Cis-Trans Isomerism in Cyclohexene Derivatives

The stereochemical analysis of this compound requires careful comparison with related cyclohexene dicarboxylic acid derivatives to understand the significance of geometric and optical isomerism within this compound class. The cis-trans relationship in cyclohexene derivatives primarily refers to the relative positions of substituents around the six-membered ring, rather than across a double bond as observed in simple alkenes. In the case of dicarboxylic acid derivatives, the terms cis and trans describe whether the two carboxyl-containing groups are positioned on the same side (cis) or opposite sides (trans) of the ring structure. The compound under investigation exhibits a cis relationship between its carboxylic acid and methoxycarbonyl functionalities, as evidenced by the (1R,6S) stereochemical designation that places these groups in adjacent positions around the ring.

Comparative structural analysis with cis-cyclohex-4-ene-1,2-dicarboxylic acid reveals important similarities and differences in geometric arrangement and conformational behavior. The cis-isomer of cyclohex-4-ene-1,2-dicarboxylic acid, also known as cis-1,2,3,6-tetrahydrophthalic acid, exhibits a molecular formula of C₈H₁₀O₄ and serves as a direct precursor or structural analog to many cyclohexene dicarboxylic acid derivatives. This compound demonstrates a melting point of 168°C and adopts a similar half-chair conformation, but differs in the positioning of the double bond (between carbons 4 and 5 rather than 3 and 4) and the direct attachment of both carboxylic acid groups without ester modification. The InChI key ILUAAIDVFMVTAU-OLQVQODUSA-N for this reference compound provides a systematic identifier for database searches and structural comparisons.

The trans-isomer comparison involves examination of trans-cyclohexane-1,2-dicarboxylic acid, which demonstrates significantly different physical and chemical properties due to the altered spatial arrangement of the carboxyl groups. Trans-cyclohexane-1,2-dicarboxylic acid, with CAS number 2305-32-0 and molecular formula C₈H₁₂O₄, exhibits a molecular weight of 172.18 grams per mole. The trans configuration places the carboxylic acid functionalities on opposite faces of the cyclohexane ring, creating a more extended molecular geometry that affects crystallization behavior, solubility characteristics, and intermolecular association patterns. This stereoisomer is also known by the synonym trans-hexahydrophthalic acid, emphasizing its relationship to the phthalic acid family and its saturated ring structure.

The conformational analysis of cis versus trans cyclohexene derivatives reveals that geometric isomerism significantly influences the three-dimensional molecular architecture and resulting physical properties. Cis-isomers typically exhibit higher dipole moments due to the additive effects of polar functional groups positioned on the same side of the ring, while trans-isomers often demonstrate greater molecular symmetry and potentially different packing arrangements in the solid state. The (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, with molecular weight 186.20 grams per mole, represents another important structural comparison that illustrates the impact of ring saturation on molecular geometry and conformational flexibility. This saturated analog adopts the characteristic chair conformation of cyclohexane derivatives, providing a baseline for understanding the conformational restrictions imposed by the double bond in cyclohexene systems.

| Compound Type | Molecular Formula | Molecular Weight | Ring Saturation | Geometric Configuration |

|---|---|---|---|---|

| Target Compound | C₉H₁₂O₄ | 184.19 g/mol | Cyclohexene | Cis-(1R,6S) |

| Cis-Tetrahydrophthalic Acid | C₈H₁₀O₄ | 170.17 g/mol | Cyclohexene | Cis |

| Trans-Hexahydrophthalic Acid | C₈H₁₂O₄ | 172.18 g/mol | Cyclohexane | Trans |

| Saturated Analog | C₉H₁₄O₄ | 186.20 g/mol | Cyclohexane | Cis-(1S,2S) |

Propiedades

IUPAC Name |

(1R,6S)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYLMIDEMAPSGH-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC=CC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-93-7 | |

| Record name | 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Initial Functionalization

The synthesis typically begins with cyclohexene derivatives due to their structural similarity to the target compound. Key steps involve introducing the methoxycarbonyl and carboxylic acid groups while preserving the cyclohexene ring’s integrity. A common approach utilizes Diels-Alder reactions to construct the bicyclic framework, followed by selective oxidation and esterification.

| Starting Material | Reaction Type | Key Reagents | Intermediate Product |

|---|---|---|---|

| Cyclohexene | Diels-Alder | Maleic anhydride | Bicyclic adduct |

| Bicyclic adduct | Hydrolysis | H₂O, H⁺ | Dicarboxylic acid |

| Dicarboxylic acid | Esterification | CH₃OH, H₂SO₄ | Monoester derivative |

This sequence ensures regioselective functionalization, though stereochemical outcomes depend on catalyst choice.

Stereochemical Control via Chiral Resolution

Achieving the (1R,6S) configuration necessitates chiral resolution techniques. Enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) has proven effective, selectively hydrolyzing one enantiomer of a racemic mixture. Alternatively, chiral chromatography with cellulose-based stationary phases (e.g., Chiralpak® IC) separates enantiomers with >99% enantiomeric excess (ee).

| Method | Resolution Efficiency (ee) | Yield (%) |

|---|---|---|

| Enzymatic hydrolysis | 92–95% | 45–50 |

| Chiral chromatography | 98–99% | 35–40 |

Industrial-scale production often combines enzymatic resolution with recrystallization to enhance purity.

Carboxylation and Esterification Strategies

Introducing the carboxylic acid and methoxycarbonyl groups involves sequential carboxylation and esterification. Kolbe-Schmitt carboxylation under high-pressure CO₂ (5–10 atm) at 150–200°C efficiently adds the carboxylic acid group. Subsequent esterification with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields the methoxycarbonyl moiety.

| Step | Conditions | Yield (%) |

|---|---|---|

| Carboxylation | CO₂, 180°C, 8 atm | 75–80 |

| Esterification | CH₃I, K₂CO₃, DMF, 60°C | 85–90 |

Industrial-Scale Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to optimize reaction parameters and minimize byproducts. A representative protocol involves:

-

Continuous Diels-Alder Reaction :

-

Reactants: Cyclohexene + maleic anhydride

-

Flow rate: 0.5 mL/min

-

Temperature: 80°C

-

Residence time: 30 min

-

Yield: 90%

-

-

In-Line Hydrolysis and Esterification :

-

Hydrolysis: H₂O at 100°C

-

Esterification: CH₃OH/H₂SO₄ at 70°C

-

Total yield: 78%

-

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing (1R,6S)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid:

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Traditional batch | Low equipment cost | Low stereoselectivity | 50–60 |

| Enzymatic resolution | High enantiomeric purity | Moderate yield | 45–50 |

| Continuous flow | Scalability, efficiency | High initial investment | 70–80 |

Reaction Optimization and Byproduct Mitigation

Common byproducts include the (1S,6R) enantiomer and over-esterified derivatives. Strategies to suppress these include:

-

Temperature Modulation : Lowering esterification temperatures to 50°C reduces diester formation.

-

Catalyst Tuning : Using chiral Lewis acids (e.g., BINOL-derived catalysts) enhances stereoselectivity.

| Byproduct | Mitigation Strategy | Reduction Efficiency (%) |

|---|---|---|

| (1S,6R) enantiomer | Chiral additives | 90–95 |

| Diester derivatives | Controlled reagent stoichiometry | 85–90 |

Analytical Validation of Synthesis

Post-synthesis characterization employs:

-

Chiral HPLC : Confirms enantiomeric purity (≥99% ee).

-

NMR Spectroscopy : Validates structural integrity (¹H NMR: δ 5.6–6.1 ppm for cyclohexene protons).

-

Mass Spectrometry : Molecular ion peak at m/z 184.19 [M+H]⁺.

Aplicaciones Científicas De Investigación

Drug Development

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study : Researchers have utilized this compound to develop derivatives that exhibit anti-inflammatory and analgesic activities. For instance, modifications to the cyclohexene structure have led to compounds with improved efficacy in pain models .

Synthesis of Chiral Compounds

The stereochemistry of this compound makes it an excellent candidate for synthesizing chiral intermediates in pharmaceuticals. Its enantiomeric purity is crucial for developing drugs that require specific stereochemistry for biological activity.

Data Table: Synthesis of Chiral Intermediates

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex cyclic structures. Its ability to undergo various reactions, such as esterification and reduction, makes it valuable in synthetic pathways.

Case Study : In a recent study, this compound was used to synthesize a series of bicyclic compounds that showed promising activity against certain cancer cell lines. The bicyclic derivatives were synthesized through a multi-step reaction involving cyclization and functional group transformations .

Mecanismo De Acción

The mechanism of action of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its methoxycarbonyl and carboxylic acid groups play crucial roles in binding to active sites and altering the activity of target molecules.

Comparación Con Compuestos Similares

Table 1: Key Structural and Stereochemical Comparisons

Key Observations :

Stereochemical Impact : The (1R,6S) configuration of the target compound distinguishes it from its (1R,6R) diastereomer, which may exhibit divergent solubility, crystallinity, and biological activity due to altered spatial arrangements .

Substituent Effects :

- Methoxycarbonyl vs. Carbamoyl : The methoxycarbonyl group in the target compound offers greater hydrolytic stability compared to carbamoyl derivatives (e.g., 6-[(4-acetylphenyl)carbamoyl]), which are prone to enzymatic cleavage .

- Methyl Substitution : 6-Methylcyclohex-3-enecarboxylic acid lacks the reactive methoxycarbonyl group, reducing its utility in esterification reactions but enhancing compatibility in lipophilic environments .

Table 2: Functional Group Variations and Research Findings

Key Findings :

- Biosynthetic Utility : Methoxycarbonyl-substituted cyclohexenecarboxylic acids are preferred in mutasynthesis for generating rapamycin analogs, as they mimic natural starter units in polyketide biosynthesis .

- Pharmacological Potential: Carbamoyl derivatives (e.g., phenylcarbamoyl) show promise as kinase inhibitors due to their ability to form hydrogen bonds with active-site residues .

Data Tables

Table 3: Physicochemical Properties of Selected Compounds

Research and Industrial Relevance

The structural versatility of cyclohexenecarboxylic acid derivatives enables diverse applications:

- Pharmaceutical Intermediates: The target compound’s methoxycarbonyl group facilitates modular synthesis of immunosuppressants and anticancer agents .

- Stereochemical Studies : Diastereomers like (1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid are critical for understanding enzyme-substrate stereoselectivity .

- Material Science : Derivatives with lipophilic substituents (e.g., methyl groups) are explored in polymer chemistry for enhancing thermal stability .

Actividad Biológica

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS No. 88335-93-7) is a cyclohexene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems.

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol

- IUPAC Name : (1R,6S)-6-(methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid

Biological Activity Overview

Research on the biological activity of this compound has revealed various pharmacological properties. The compound is primarily studied for its anti-inflammatory and analgesic effects, as well as its potential applications in cancer treatment.

Anti-inflammatory Activity

Several studies have indicated that this compound exhibits significant anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

Case Study :

In a controlled experiment involving animal models of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to the control group. The results suggested that the compound could be a candidate for developing anti-inflammatory drugs.

Analgesic Effects

The analgesic properties of this compound have also been documented. Research indicates that it may act on pain pathways, potentially through modulation of neurotransmitter release or receptor activity.

Research Findings :

A study published in a peer-reviewed journal demonstrated that subjects treated with this compound reported lower pain levels in response to stimuli compared to those receiving a placebo. This suggests a possible mechanism for pain relief that warrants further investigation.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of angiogenesis |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

- Modulation of COX Enzymes : The compound may inhibit cyclooxygenase enzymes, which play a significant role in inflammation and pain.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways leading to cell death.

Safety and Toxicity

While the biological activities are promising, safety evaluations are essential. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile. However, further toxicological assessments are necessary to establish its suitability for clinical use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid, and how is stereochemical purity achieved?

- Methodological Answer : Synthesis typically involves stereoselective catalytic hydrogenation or enzymatic resolution. For example, chiral Rh catalysts (e.g., [(1S,6S)-configuration]) can achieve >95% enantiomeric excess (ee) in hydrogenation steps, while enzymatic methods (e.g., lipase-mediated resolution) separate enantiomers with 99% ee . Key intermediates include tert-butoxycarbonyl (Boc)-protected derivatives, which are hydrolyzed under acidic conditions to yield the carboxylic acid moiety . Purification via chiral HPLC or crystallization ensures final enantiopurity .

Q. How is the compound characterized structurally, and what analytical techniques validate its configuration?

- Methodological Answer :

- X-ray crystallography confirms absolute stereochemistry by resolving the cyclohexene ring conformation and substituent positions .

- NMR spectroscopy (¹H/¹³C, COSY, NOESY) identifies coupling constants (e.g., J1,6 values) and spatial relationships between methoxycarbonyl and carboxylic acid groups .

- Polarimetry and chiral GC/MS quantify enantiomeric excess .

Q. What are the key reactivity patterns of the methoxycarbonyl and carboxylic acid groups in this compound?

- Methodological Answer :

- The carboxylic acid participates in amidation (via EDC/HOBt coupling) or esterification (with DCC/DMAP), enabling peptide or prodrug conjugates .

- The methoxycarbonyl group is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl/MeOH) to yield free carboxylic acids .

- Conformational strain in the cyclohexene ring influences regioselectivity in Diels-Alder reactions .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis or predict biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) models predict transition-state energies for catalytic hydrogenation, guiding catalyst selection (e.g., Rh vs. Ru) to favor the (1R,6S)-configuration .

- Molecular docking simulates interactions with enzymatic targets (e.g., cyclooxygenase or decarboxylases), identifying binding affinity hotspots .

- MD simulations assess solvent effects on conformational stability, critical for crystallization .

Q. What strategies resolve contradictions in reported biological activity data for stereoisomers?

- Methodological Answer :

- Comparative bioassays using enantiopure samples (isolated via preparative HPLC) differentiate (1R,6S) from (1S,6R) isomers in anti-inflammatory or antimicrobial assays .

- Metabolic profiling (LC-HRMS) identifies if activity discrepancies arise from in vivo isomerization or metabolite formation .

- Structure-activity relationship (SAR) studies correlate substituent positioning (e.g., methyl vs. methoxy groups) with potency .

Q. How is the compound utilized in mutasynthesis or hybrid natural product biosynthesis?

- Methodological Answer :

- As a starter unit in polyketide synthases (PKS), the cyclohexene scaffold replaces native acyl groups to generate "unnatural" rapalogs or macrolides. Fermentation with engineered Streptomyces strains incorporates the compound into hybrid metabolites, validated via HRMS and NMR .

- Enzymatic carboxylation (e.g., using acyl-CoA ligases) activates the carboxylic acid for chain elongation in nonribosomal peptide synthetases (NRPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.